4-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-(3-fluorophenyl)-N-(furan-2-ylmethyl)-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S2/c1-16-8-10-19(11-9-16)27(2)33(29,30)23-21(17-5-3-6-18(25)13-17)15-32-22(23)24(28)26-14-20-7-4-12-31-20/h3-13,15H,14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCIUUXPTUWXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carboxamide group: This step might involve the reaction of the thiophene derivative with an amine.
Attachment of the fluorophenyl group: This can be done through a substitution reaction using a fluorophenyl halide.
Attachment of the furan-2-ylmethyl group: This step might involve a coupling reaction.
Introduction of the methyl(4-methylphenyl)sulfamoyl group: This can be achieved through a sulfonamide formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions could target the carboxamide or sulfonamide groups.
Substitution: The aromatic rings (fluorophenyl, furan) might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination) or nucleophiles (e.g., amines, thiols).
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound might be explored as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Probes: The compound could be used as a probe to study biological pathways or as a precursor for bioactive molecules.
Medicine
Drug Development:
Industry
Chemical Synthesis: The compound might be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with several sulfamoyl- and carboxamide-substituted heterocycles. Below is a detailed comparison with key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison with Analogous Compounds
Key Observations:
Sulfamoyl Group Variations :
- The target compound’s methyl(4-methylphenyl)sulfamoyl group introduces steric bulk and lipophilicity compared to the simpler methyl(phenyl)sulfamoyl in . The 4-methyl group on the phenyl ring may enhance metabolic stability.
- Analogs with thiazole or triazine cores (e.g., ) replace sulfamoyl with alternative bioisosteres, affecting target selectivity.
Fluorophenyl vs.
Pharmacological and Physicochemical Considerations
- Antifungal Activity : Compounds with sulfamoyl groups (e.g., LMM5 and LMM11 in ) inhibit thioredoxin reductase, suggesting the target’s sulfamoyl moiety may confer similar activity.
- Anticancer Potential: Lapatinib (), a quinazoline derivative with a fluorophenyl group, demonstrates that fluorinated aromatic systems enhance kinase inhibition. The target’s 3-fluorophenyl group may similarly optimize target engagement.
- Solubility and Bioavailability : The furan-2-ylmethyl substituent likely improves aqueous solubility compared to purely alkyl or aryl groups (e.g., ), though this requires experimental validation.
Biological Activity
The compound 4-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiophene core, a sulfamoyl group, and a furan moiety. The presence of the fluorophenyl group is significant for its biological activity.
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
Antitumor Activity
Recent studies have demonstrated that derivatives of thiophene-based compounds exhibit significant antitumor activity. For instance, compounds similar to the target molecule have shown effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 3.5 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In vitro assays indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses.
Antimicrobial Activity
Research into the antimicrobial properties of similar compounds suggests potential efficacy against various bacterial strains. The presence of the sulfamoyl group may enhance its interaction with bacterial enzymes, leading to inhibition of bacterial growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the thiophene ring or variations in the substituents on the phenyl rings can significantly affect potency. For example, increasing electron-withdrawing groups on the phenyl ring has been correlated with enhanced inhibitory activity against specific cancer cell lines.
Case Studies
- Case Study 1 : A study investigated a series of thiophene derivatives, including our compound, for their antitumor effects in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to controls.
- Case Study 2 : Another research focused on the anti-inflammatory potential of related compounds, revealing that they effectively reduced inflammation in animal models of arthritis by modulating NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
